molecular formula C26H22N4O3S B2851287 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 923067-00-9

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2851287
CAS No.: 923067-00-9
M. Wt: 470.55
InChI Key: NWQNAJBUBSYVGY-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 5,6-dimethylbenzo[d]thiazole, 2,5-dioxopyrrolidine, and pyridine-2-ylmethylamine. The synthesis could involve:

    Formation of the Benzothiazole Core: This might be achieved through a cyclization reaction involving a thioamide and an ortho-substituted aniline.

    Attachment of the Pyrrolidinone Moiety: This could involve a condensation reaction with a suitable acylating agent.

    Introduction of the Pyridin-2-ylmethyl Group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone moiety.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound might be explored for drug development, particularly if it shows promising biological activities in preliminary studies.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the pyrrolidinone and pyridine moieties.

    4-(2,5-dioxopyrrolidin-1-yl)benzamide: Lacks the benzothiazole and pyridine moieties.

    N-(pyridin-2-ylmethyl)benzamide: Lacks the benzothiazole and pyrrolidinone moieties.

Uniqueness

The uniqueness of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide lies in its combination of functional groups, which might confer unique chemical and biological properties. This combination could make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-13-21-22(14-17(16)2)34-26(28-21)29(15-19-5-3-4-12-27-19)25(33)18-6-8-20(9-7-18)30-23(31)10-11-24(30)32/h3-9,12-14H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNAJBUBSYVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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